![molecular formula C23H18N2O3S2 B3584697 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3584697.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone is a useful research compound. Its molecular formula is C23H18N2O3S2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.07588479 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzodioxin moiety with thienopyrimidine derivatives, suggesting diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzodioxin ring through cyclization reactions followed by the introduction of the thienopyrimidine moiety via nucleophilic substitution reactions.
General Synthetic Route:
- Formation of Benzodioxin Ring:
- Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Thienopyrimidine:
- Nucleophilic attack on electrophilic centers in the thienopyrimidine structure.
- Final Product Formation:
- Purification and characterization through techniques such as NMR and mass spectrometry.
Biological Activity
Research on the biological activity of this compound has highlighted several potential therapeutic effects:
Enzyme Inhibition
Studies have demonstrated that derivatives containing the benzodioxin moiety exhibit significant inhibition against key enzymes such as:
- Acetylcholinesterase (AChE): Important for Alzheimer's disease treatment.
- α-Glucosidase: Relevant for Type 2 diabetes management.
For instance, a study reported that certain sulfonamide derivatives with a benzodioxin structure showed promising inhibitory activity against AChE and α-glucosidase, indicating potential use in treating neurodegenerative diseases and diabetes .
Antitumor Activity
Compounds similar to this compound have been evaluated for their antitumor properties. Research indicates that these compounds can modulate signaling pathways associated with tumor growth and survival:
- PKB Inhibition: Compounds derived from similar scaffolds have shown to inhibit PKB (Protein Kinase B), which is crucial in cancer cell survival pathways .
Case Studies
-
Case Study on AChE Inhibition:
- A derivative was tested against AChE and demonstrated an IC50 value indicating effective inhibition comparable to known inhibitors used in clinical settings.
- Antitumor Efficacy in Xenograft Models:
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Binding: The compound likely binds to active sites on target enzymes, altering their activity.
- Receptor Modulation: Interaction with cellular receptors could lead to downstream signaling effects that alter cell proliferation and survival.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-14-20(15-5-3-2-4-6-15)21-22(24-13-25-23(21)30-14)29-12-17(26)16-7-8-18-19(11-16)28-10-9-27-18/h2-8,11,13H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELSKKSBPOSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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